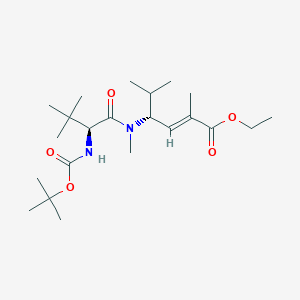

Taltobulin intermediate-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H40N2O5 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

ethyl (E,4R)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |

InChI |

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m0/s1 |

InChI Key |

MFZVQAHFZVUOFQ-DDDPSPMYSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C |

Canonical SMILES |

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Taltobulin intermediate-6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taltobulin intermediate-6, a key building block in the synthesis of the potent antimitotic agent Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin (B1673049) and has demonstrated significant potential in cancer chemotherapy by inhibiting tubulin polymerization.[1][2] This document outlines the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound, providing valuable information for researchers engaged in the development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound is a chemically defined molecule with the systematic name (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-N,3,3-trimethylbutanamide. Its structure is characterized by a dipeptide-like backbone composed of modified valine and tert-leucine residues, with a tert-butoxycarbonyl (Boc) protecting group on the N-terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₀N₂O₅ | ChemScene |

| Molecular Weight | 412.56 g/mol | ChemScene |

| Appearance | White to off-white solid | Presumed |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (B109758) | Presumed |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | Not available |

Note: Some physical properties are presumed based on the general characteristics of similar peptide-based intermediates and may require experimental verification.

Synthesis of this compound

The synthesis of this compound is a key step in the convergent total synthesis of Taltobulin. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

(S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-L-Valine)

-

(S)-2-amino-N,3,3-trimethylbutanamide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-L-Valine) (1.0 eq) in dichloromethane (DCM) at 0 °C are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of (S)-2-amino-N,3,3-trimethylbutanamide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Taltobulin Synthesis Pathway and the Role of Intermediate-6

This compound is a crucial component in the multi-step synthesis of Taltobulin. The overall synthetic strategy typically involves the coupling of key fragments to assemble the final tripeptide-like structure. The diagram below illustrates a logical workflow for the synthesis of Taltobulin, highlighting the position of intermediate-6.

Figure 1. A simplified workflow for the synthesis of Taltobulin, showing the formation of Intermediate-6.

Mechanism of Action of Taltobulin

Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division. The molecule binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. The signaling pathway leading to apoptosis following microtubule disruption is a complex process involving multiple cellular checkpoints and effector proteins.

Figure 2. Simplified signaling pathway illustrating the mechanism of action of Taltobulin.

References

The Crucial Role of Intermediate-6 in the Convergent Synthesis of Taltobulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of Taltobulin, a potent synthetic antimicrotubule agent, with a specific focus on the pivotal role of a key building block, Taltobulin intermediate-6. This document details the synthetic pathway, experimental methodologies, and the strategic importance of this intermediate in the overall convergent synthesis of the final drug substance.

Introduction to Taltobulin and its Synthesis

Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin. It exhibits potent cytotoxic activity against a broad range of cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. The chemical synthesis of Taltobulin is a complex undertaking that relies on a convergent strategy. This approach involves the independent synthesis of several complex molecular fragments, or intermediates, which are then strategically coupled to assemble the final molecule. This method offers significant advantages in terms of efficiency and the ability to generate analogs for structure-activity relationship (SAR) studies.

This compound: A Central Building Block

Within the convergent synthesis of Taltobulin, a specific dipeptide-like molecule, designated as this compound, plays a central role. The chemical structure of this intermediate is (2S,4E)-ethyl 2-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-N,4-dimethylpent-4-enamido)pent-2-enoate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₄₀N₂O₅ |

| Molecular Weight | 412.56 g/mol |

| SMILES | CC(C)--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)C(C)(C)C)=O)/C=C(C)/C(OCC)=O |

| InChI Key | BGPJWVAPZOFFNJ-UHFFFAOYSA-N |

The strategic importance of this compound lies in its incorporation of two key amino acid residues and a reactive handle for subsequent coupling reactions. Its stereochemistry is crucial for the final biological activity of Taltobulin.

The Synthetic Pathway of Taltobulin: A Convergent Approach

The overall synthesis of Taltobulin is not a linear process but rather a carefully orchestrated assembly of key building blocks. While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not extensively published in peer-reviewed literature, the general convergent strategy is understood.

The synthesis can be conceptually divided into three main phases:

-

Synthesis of Building Blocks: This phase involves the independent preparation of key intermediates, including this compound and other fragments containing the remaining amino acid residues and the C-terminal carboxylic acid mimic.

-

Fragment Coupling: The pre-synthesized building blocks are then coupled together in a specific sequence. This is where this compound is introduced into the growing molecular chain. Peptide coupling reagents are employed to form the amide bonds connecting the fragments.

-

Deprotection and Final Modification: In the final stages, protecting groups used during the synthesis of the intermediates are removed to reveal the final structure of Taltobulin.

Below is a logical diagram illustrating the convergent synthetic strategy for Taltobulin.

Caption: Convergent synthesis of Taltobulin.

Experimental Protocols: General Methodologies

While the precise, step-by-step protocol for the synthesis of this compound is not publicly available, this section outlines the general experimental methodologies that would be employed for the key transformations involved in its synthesis and subsequent use.

General Peptide Coupling Protocol

The formation of the amide bonds to create the dipeptide structure within intermediate-6 and to couple it with other fragments would typically involve the following steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of one amino acid derivative is activated to facilitate nucleophilic attack by the amine of the other. Common activating agents include carbodiimides (e.g., DCC, EDC) often in combination with an additive like HOBt or HOAt to suppress side reactions and improve yields.

-

Coupling Reaction: The activated carboxylic acid is then reacted with the N-terminally deprotected amino acid or peptide fragment in an appropriate aprotic solvent (e.g., DMF, DCM). The reaction is typically stirred at room temperature until completion, which is monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This often involves aqueous washes and extraction. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Table 2: Representative Reagents and Solvents for Peptide Coupling

| Reagent/Solvent | Function |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activating agent |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Water-soluble carboxylic acid activating agent |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to reduce racemization |

| Dimethylformamide (DMF) | Polar aprotic solvent for coupling reactions |

| Dichloromethane (DCM) | Aprotic solvent for coupling reactions |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for neutralization |

Protecting Group Strategies

The synthesis of complex molecules like Taltobulin heavily relies on the use of protecting groups to mask reactive functional groups and direct the reaction to the desired site.

-

Amine Protection: The amino groups of the amino acid precursors are typically protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).

-

Carboxylic Acid Protection: The C-terminal carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in unwanted side reactions.

The experimental workflow for a typical synthetic step is illustrated in the diagram below.

Caption: General experimental workflow for a synthetic step.

Conclusion

This compound is a cornerstone in the convergent synthesis of Taltobulin. Its carefully designed structure, incorporating key stereocenters and functional groups, allows for its efficient incorporation into the final drug molecule. While the specific, optimized experimental protocols for its industrial-scale synthesis are proprietary, the general principles of peptide coupling and protecting group chemistry provide a clear framework for its preparation. The convergent strategy, enabled by the synthesis of complex intermediates like this compound, is a powerful approach for the development of complex and potent therapeutic agents. Further research into optimizing the synthesis of these key building blocks will be crucial for improving the overall efficiency and cost-effectiveness of Taltobulin production.

Elucidation of Taltobulin Intermediate-6: An Inquiry into its Chemical Identity

For researchers and professionals engaged in the intricate process of drug development, particularly in the synthesis of potent anti-cancer agents like Taltobulin, a comprehensive understanding of each synthetic intermediate is paramount. This guide addresses the available information regarding "Taltobulin intermediate-6," a component in the synthesis of Taltobulin. Taltobulin itself is a powerful inhibitor of tubulin polymerization, playing a crucial role in the development of Antibody-Drug Conjugates (ADCs).[1]

Despite a thorough investigation of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for a compound explicitly identified as "this compound" remains elusive. One chemical supplier directly lists the CAS number as "None".[2] While information is available for other intermediates in the Taltobulin synthesis pathway, such as intermediates 1, 2, 3, 9, and 11, specific data for intermediate-6 is not publicly documented.[3][4][5][6][7][8]

The synthesis of Taltobulin is a complex, convergent process that involves the sequential coupling of several key building blocks.[9] While a general synthetic scheme is understood, the specific designation and detailed properties of every single intermediate, including "intermediate-6," are not consistently reported across public domains.

Available Data on Taltobulin Intermediates

To provide context within the broader synthetic pathway, the following table summarizes the available information on other numbered Taltobulin intermediates:

| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Taltobulin intermediate-1 | 228266-38-4 | C17H25NO4 | 307.39 |

| Taltobulin intermediate-2 | 91133-59-4 | C11H12O3 | 192.21 |

This data is compiled from publicly available sources.[7][8]

Due to the current lack of specific identification and data for "this compound," a detailed technical guide including experimental protocols and signaling pathways directly involving this specific compound cannot be provided. Further investigation into proprietary synthesis documentation or direct inquiry with researchers who have published on Taltobulin synthesis may be necessary to uncover the precise chemical structure and associated data for this intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immunomart.com [immunomart.com]

- 7. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 8. Taltobulin intermediate-1 | CAS#:228266-38-4 | Chemsrc [chemsrc.com]

- 9. Portico [access.portico.org]

An In-depth Technical Guide to the Discovery and Significance of Taltobulin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly HTI-286) is a potent synthetic, tripeptide-like, antimicrotubule agent that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers. As a synthetic analogue of the natural product hemiasterlin (B1673049), Taltobulin circumvents P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Taltobulin and its key synthetic intermediates. We delve into its mechanism of action, detailing its interaction with tubulin and the subsequent cellular consequences. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize Taltobulin's activity and presents available quantitative data. Finally, we visualize the critical signaling pathways involved in Taltobulin-induced apoptosis and the mechanisms of resistance that can emerge.

Introduction: The Emergence of Taltobulin

The discovery of Taltobulin stems from the exploration of natural products with potent cytotoxic activities. Hemiasterlin, a tripeptide isolated from marine sponges, was identified as a powerful antimitotic agent.[1] However, its limited natural supply prompted the development of synthetic analogues. Taltobulin emerged from these efforts as a highly potent compound with an advantageous pharmacological profile.[2][3] It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] A key advantage of Taltobulin is its ability to overcome multidrug resistance mediated by the P-glycoprotein efflux pump, making it effective against cancer cell lines that are resistant to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[5]

The Synthetic Pathway: Discovery of Key Taltobulin Intermediates

The synthesis of Taltobulin is a multi-step process involving the preparation of key building blocks that are then coupled to form the final molecule. While a complete, step-by-step synthesis with all intermediates is complex and often proprietary, the general strategy involves the synthesis of crucial fragments. The discovery and creation of these intermediates are pivotal to the successful and efficient production of Taltobulin.

Commercial suppliers now offer several of these key intermediates, facilitating research and development efforts. Among these are:

-

Taltobulin intermediate-3 : A precursor molecule that plays a role in the construction of one of the amino acid-like fragments of the final Taltobulin structure.[1]

-

Taltobulin intermediate-9 : Another critical building block in the convergent synthetic strategy leading to Taltobulin.[6]

The development of efficient synthetic routes, such as those employing the Ugi four-component reaction, has been instrumental in making Taltobulin and its analogues more accessible for preclinical and clinical investigation.[7][8]

Quantitative Data on Biological Activity

| Compound | Cell Lines | Average IC50 (nM) | Notes | Reference |

| Taltobulin (HTI-286) | 18 human tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, and melanoma) | 2.5 ± 2.1 | The median IC50 value was 1.7 nM. | [2][9] |

| Taltobulin (HTI-286) | Three hepatic tumor cell lines | 2 ± 1 | --- | [5] |

Note: The lack of publicly available biological activity data for the synthetic intermediates of Taltobulin represents a current knowledge gap. Further studies are required to fully characterize the structure-activity relationship of these precursors.

Mechanism of Action and Signaling Pathways

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division. This disruption triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

Inhibition of Tubulin Polymerization and Mitotic Arrest

Taltobulin binds to the vinca domain on β-tubulin, inhibiting its polymerization into microtubules.[10] This leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell, unable to proceed through mitosis, arrests in the G2/M phase of the cell cycle.

Taltobulin-Induced Apoptosis Signaling Pathway

Prolonged mitotic arrest induced by Taltobulin activates the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis. The process involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.

Signaling Pathways Involved in Taltobulin Resistance

Despite its efficacy, resistance to Taltobulin can develop. One identified mechanism involves the activation of pro-survival signaling pathways, such as the MEK/ERK and PI3K/AKT pathways. Activation of these pathways can promote cell survival and counteract the apoptotic signals induced by Taltobulin.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Taltobulin (or other test compounds)

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Taltobulin in DMSO.

-

On ice, reconstitute purified tubulin in Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 1 mM in Tubulin Polymerization Buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired concentrations of Taltobulin or DMSO (for the control).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add the GTP working solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Taltobulin (or other test compounds)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Taltobulin and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Fix the cells for at least 2 hours at 4°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

-

Conclusion

Taltobulin represents a significant advancement in the development of antimicrotubule agents for cancer therapy. Its discovery, driven by the need to overcome limitations of natural products, has led to a potent synthetic compound with a favorable resistance profile. The synthesis of Taltobulin relies on the strategic assembly of key intermediates, the individual biological significance of which warrants further investigation. The detailed experimental protocols and an understanding of the signaling pathways involved in its action and resistance mechanisms, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Taltobulin and its analogues. Future research focused on elucidating the structure-activity relationships of its synthetic intermediates could pave the way for the design of even more effective and targeted anticancer therapies.

References

- 1. immunomart.com [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Taltobulin intermediate-6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Taltobulin intermediate-6, a key component in the synthesis of the potent anti-cancer agent Taltobulin. The document summarizes its core molecular properties, outlines the synthetic approach to Taltobulin, and describes the signaling pathways influenced by the final compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for analytical characterization and stoichiometric calculations in the synthesis of Taltobulin.

| Property | Value |

| Molecular Formula | C₂₂H₄₀N₂O₅ |

| Molecular Weight | 412.56 g/mol |

Synthetic Pathway of Taltobulin

The synthesis of Taltobulin is accomplished through a convergent synthetic route.[1] This strategy involves the preparation of three key building blocks which are then coupled sequentially to form the final product. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the overall synthetic scheme provides a roadmap for its formation as part of a larger fragment. The process generally involves the sequential peptide coupling of these key synthons.[1]

The following diagram illustrates the high-level workflow of the convergent synthesis of Taltobulin.

Mechanism of Action and Signaling Pathways

Taltobulin functions as a potent microtubule inhibitor, disrupting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] Its mechanism of action involves the modulation of key cellular signaling pathways. Research has indicated that resistance to Taltobulin can be mediated through the activation of the MEKs/ERKs and PI3K/AKT signaling pathways.

The diagram below illustrates the signaling cascade affected by Taltobulin.

References

The Symbiotic Relationship of Hemiasterlin and Taltobulin: From Marine Sponge to Clinical Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between the natural marine product hemiasterlin (B1673049) and its synthetic analogue, taltobulin (B1684106) (also known as HTI-286 or SPA-110). Taltobulin emerged from extensive research into the potent antimitotic properties of hemiasterlins, representing a successful translation of a natural product lead into a clinical candidate for cancer therapy. This document details their shared mechanism of action, comparative biological activity, and the synthetic strategies that connect them.

Introduction: A Tale of Two Tubulin Inhibitors

Hemiasterlins are a family of naturally occurring, structurally unique tripeptides isolated from marine sponges such as Hemiasterella minor and Cymbastela spp.[1] These compounds have demonstrated potent cytotoxic and antimitotic activities, making them attractive leads for anticancer drug development.[2][3] Taltobulin is a direct synthetic analogue of hemiasterlin, designed to optimize the therapeutic potential of the natural product scaffold.[1][4] A key structural modification in taltobulin is the replacement of hemiasterlin's indole (B1671886) ring with a phenyl group, a change that contributes to its favorable pharmacological profile.[1] Both molecules exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[1][4]

Mechanism of Action: Disrupting the Cellular Skeleton

Taltobulin and hemiasterlin share a common mechanism of action: the inhibition of tubulin polymerization.[1][4] By binding to tubulin, the protein subunit of microtubules, they disrupt the dynamic equilibrium between polymerization and depolymerization. This interference with microtubule dynamics has profound consequences for rapidly dividing cells, particularly cancer cells.

The key events in their mechanism of action are:

-

Binding to Tubulin: Taltobulin and hemiasterlin bind to the tubulin heterodimer at a site near the Vinca (B1221190) alkaloid binding domain.[1][5]

-

Inhibition of Microtubule Assembly: This binding prevents the proper assembly of tubulin dimers into microtubules.[1][]

-

Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.[1][][7]

One of the significant advantages of taltobulin is that it is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump.[1][8] This protein is a major contributor to multidrug resistance (MDR) in cancer cells, actively pumping chemotherapeutic agents out of the cell. Taltobulin's ability to circumvent P-gp-mediated resistance gives it a therapeutic advantage in treating tumors that have become resistant to other microtubule-targeting agents like paclitaxel (B517696) and vinca alkaloids.[1][7]

Below is a diagram illustrating the signaling pathway from tubulin binding to apoptosis.

Caption: Mechanism of action of Taltobulin/Hemiasterlin.

Synthesis and Structural Relationship

The development of taltobulin was made possible by synthetic strategies that allowed for the modification of the original hemiasterlin structure. The synthesis of taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized independently and then joined together in the final stages.[1]

The core structure of these molecules can be divided into three amino acid residues, referred to as segments A, B, and C.[2] Taltobulin differs from hemiasterlin primarily in the 'A' segment, where the indole group is replaced by a phenyl group.[1] This modification was a result of structure-activity relationship (SAR) studies aimed at improving potency and overcoming resistance mechanisms.[9]

The general synthetic workflow is depicted below.

Caption: Convergent synthesis workflow for Taltobulin.

Quantitative Data: A Comparative Overview

The potency of taltobulin and its parent compound, hemiasterlin, has been evaluated in numerous studies. Taltobulin has consistently demonstrated potent cytotoxicity across a wide range of human cancer cell lines, often with IC50 values in the low nanomolar range.

Table 1: In Vitro Cytotoxicity of Taltobulin

| Cell Line Category | Number of Cell Lines | Average IC50 (nM) | Median IC50 (nM) |

| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 ± 2.1 | 1.7 |

Data sourced from MedchemExpress, citing Loganzo F, et al. (2003).[4][10]

Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models

| Tumor Model | Administration | Dose | Tumor Growth Inhibition (%) | Day of Measurement |

| Lox Melanoma | i.v. | 1.6 mg/kg | 96-98 | 12 |

| KB-8-5 Epidermoid | i.v. | 1.6 mg/kg | 84 | 14 |

| MX-1W Breast | i.v. | 1.6 mg/kg | 97 | - |

| DLD-1 Colon | i.v. | 1.6 mg/kg | 80 | - |

| HCT-15 Colon | i.v. | 1.6 mg/kg | 66 | - |

| Lox Melanoma | p.o. | 3 mg/kg | 97.3 | - |

| KB-3-1 Epidermoid | p.o. | 3 mg/kg | 82 | - |

Data sourced from MedchemExpress.[10]

Studies on hepatic tumor cells also confirmed taltobulin's high efficacy, with a mean IC50 of 2 nmol/L ± 1 nmol/L.[7] Notably, these studies also showed that primary human hepatocytes were significantly less sensitive to taltobulin, suggesting a favorable therapeutic window.[7]

Experimental Protocols: Methodological Synopsis

Detailed, step-by-step experimental protocols are proprietary and vary between research groups. However, based on the available literature, the general methodologies for key experiments can be outlined.

General Synthesis of Taltobulin Intermediates and Final Product

The synthesis of taltobulin is achieved via a convergent route as previously mentioned.[1]

-

Preparation of Building Blocks: The three key amino acid-like fragments (VI, XV, and XIV in the original synthesis scheme) are prepared independently.[1] This often involves multi-step organic synthesis to create these sterically congested and unusual amino acid derivatives.

-

Sequential Peptide Coupling: The fragments are then assembled using standard peptide coupling reagents (e.g., HATU, DIPEA).[11] For example, fragment XV is coupled with fragment XIV to form a dipeptide intermediate.

-

Final Coupling and Deprotection: The dipeptide intermediate is then coupled with fragment VI. The final step involves the removal of protecting groups (e.g., using trifluoroacetic acid, TFA) to yield the final taltobulin product.[1][11]

-

Purification: The final compound is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[1]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

-

Reagents: Purified tubulin (e.g., bovine brain tubulin), a GTP-containing polymerization buffer, and the test compound (Taltobulin/Hemiasterlin) are prepared.

-

Procedure: Tubulin is incubated at 37°C in the polymerization buffer in the presence of varying concentrations of the test compound.

-

Measurement: The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.

-

Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell-Based Cytotoxicity and Antimitotic Assays

These assays determine the effect of the compounds on cancer cell viability and cell cycle progression.

-

Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Viability Assessment (e.g., MTT Assay): A reagent like MTT is added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to quantify the number of viable cells. The IC50 value for cell growth inhibition is then determined.

-

Cell Cycle Analysis: To assess mitotic arrest, treated cells are fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry. The percentage of cells in the G2/M phase of the cell cycle is quantified.

-

Immunofluorescence Microscopy: Cells can be stained for tubulin (to visualize microtubules) and DNA (to visualize chromosomes) to directly observe the effects on mitotic spindle formation and chromosome alignment.[3]

Conclusion

The journey from the marine natural product hemiasterlin to the clinical candidate taltobulin exemplifies a highly successful natural product drug discovery program. Taltobulin retains the potent tubulin-inhibiting mechanism of its natural precursor while offering significant advantages, most notably its ability to overcome P-glycoprotein-mediated multidrug resistance. The robust synthetic pathways developed for these compounds have not only provided a reliable source of taltobulin for clinical evaluation but have also enabled extensive structure-activity relationship studies, furthering our understanding of the molecular requirements for potent tubulin inhibition. The data clearly indicate that taltobulin is a highly potent antimitotic agent both in vitro and in vivo, validating the chemical modifications made to the original hemiasterlin scaffold.

References

- 1. Portico [access.portico.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Taltobulin Intermediate-6: A Linchpin in the Convergent Synthesis of a Potent ADC Payload

For Immediate Release

In the landscape of Antibody-Drug Conjugate (ADC) development, the potency and synthetic accessibility of the cytotoxic payload are paramount. Taltobulin, a synthetic analog of the marine natural product hemiasterlin, has emerged as a formidable payload due to its powerful antimitotic activity. This in-depth technical guide delves into the critical role of Taltobulin intermediate-6, a key building block in the convergent synthesis of this potent tubulin inhibitor, and its subsequent impact on the development of next-generation ADCs.

Taltobulin: Mechanism of Action and Therapeutic Potential

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[1][2] By inhibiting tubulin polymerization, Taltobulin induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells.[1][2] Its high potency, with a mean IC50 of 2.5 nM against a panel of 18 human tumor cell lines, underscores its potential as an effective ADC payload.

Table 1: In Vitro Cytotoxicity of Taltobulin

| Cell Lines | Mean IC50 (nM) |

| 18 Human Tumor Cell Lines | 2.5 |

Data sourced from publicly available research.

The development of Taltobulin as an ADC payload allows for the targeted delivery of this potent cytotoxin to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.

The Convergent Synthesis of Taltobulin: A Modular Approach

The overall synthetic approach is outlined in the workflow below:

Caption: A high-level overview of the convergent synthesis of Taltobulin.

Experimental Protocols: Peptide Coupling of Hindered Amino Acids

The synthesis of Taltobulin and its intermediates involves the coupling of sterically hindered amino acids, a challenging step in peptide synthesis that requires optimized protocols and potent coupling reagents to ensure high yields and minimize racemization.

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Reagent Class | Examples | Key Features |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective, especially for N-methyl amino acids. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions, less epimerization. |

| Carbodiimides | DCC, DIC | Commonly used, often with additives like HOBt to suppress racemization. |

General Protocol for Peptide Coupling using Aminium/Uronium Reagents (e.g., HATU)

-

Resin Preparation: The resin-bound peptide with a deprotected N-terminal amine is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Activation Mixture Preparation: In a separate vessel, the N-protected amino acid (3 equivalents relative to resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) are added to the solution.

-

Coupling Reaction: The activation mixture is added to the swelled resin and agitated at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the degree of steric hindrance of the amino acids being coupled.

-

Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

General Protocol for Peptide Coupling using Phosphonium Reagents (e.g., PyBOP)

-

Resin Preparation: The resin is prepared as described in the previous protocol.

-

Activation Mixture Preparation: The N-protected amino acid (2 equivalents) is dissolved in DMF or dichloromethane (B109758) (DCM). The phosphonium reagent (e.g., PyBOP, 2 equivalents) and a tertiary amine base (e.g., DIPEA, 4 equivalents) are added.

-

Coupling Reaction: The activation mixture is added to the resin and agitated at room temperature for 1-3 hours.

-

Monitoring and Washing: The reaction is monitored and the resin is washed as described previously.

This compound and its Impact on ADC Development

The modular nature of Taltobulin's convergent synthesis, which hinges on the successful preparation and coupling of intermediates like this compound, has significant implications for ADC development. This approach facilitates:

-

Scalable Manufacturing: The independent synthesis of building blocks allows for a more controlled and scalable manufacturing process for the Taltobulin payload.

-

Analog Synthesis for SAR Studies: By modifying the structure of this compound or other building blocks, novel Taltobulin analogs can be readily synthesized. This enables extensive structure-activity relationship studies to optimize potency, selectivity, and physicochemical properties for ADC applications.

-

Linker Conjugation Strategies: The synthesis can be adapted to incorporate different linker attachment points on the Taltobulin molecule, allowing for the exploration of various linker technologies (cleavable and non-cleavable) to fine-tune the ADC's stability and payload release mechanism.

The relationship between Taltobulin synthesis and ADC development is depicted in the following diagram:

Caption: The central role of Taltobulin synthesis in the ADC development pipeline.

Conclusion

This compound is a cornerstone in the efficient and flexible synthesis of the potent antimitotic agent, Taltobulin. The convergent synthetic strategy, which relies on the preparation of such key intermediates, not only facilitates the scalable production of this important ADC payload but also provides a platform for the generation of novel analogs with potentially improved therapeutic properties. A thorough understanding of the synthesis and the role of its key intermediates is therefore crucial for researchers and scientists working on the cutting edge of ADC design and development. Further disclosure of the specific details of this compound from manufacturing sources would undoubtedly accelerate innovation in this promising area of oncology.

References

A Comprehensive Technical Guide on the Physicochemical Characteristics of Taltobulin Intermediate-6

Disclaimer: Specific physicochemical data for a compound explicitly identified as "Taltobulin intermediate-6" is not publicly available. This guide provides a comprehensive framework for the characterization of such a molecule, utilizing data from the parent compound, Taltobulin (HTI-286), and its other known synthetic intermediates as representative examples. The experimental protocols described are standard methodologies employed in the pharmaceutical industry for the characterization of drug candidates and their intermediates.

Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin (B1673049) and a potent antimicrotubule agent.[1][2] It functions by inhibiting the polymerization of tubulin, which disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of Taltobulin is a convergent process involving several key intermediates.[2] While specific intermediates like Taltobulin intermediate-1, -3, -9, and -11 are mentioned in commercial listings, detailed characterization data for "intermediate-6" remains proprietary.[4][5][6][7]

The thorough characterization of synthetic intermediates is a critical aspect of drug development, ensuring the purity, stability, and consistency of the final active pharmaceutical ingredient (API). This guide outlines the essential physicochemical properties and the experimental protocols required to characterize an intermediate in the Taltobulin synthesis pathway.

Physicochemical Data Summary

The following table summarizes representative physicochemical data, drawing from available information on Taltobulin and its known intermediates. This data should be considered illustrative for an uncharacterized intermediate like this compound.

| Property | Representative Data (Source: Taltobulin / Intermediates) | Significance in Drug Development |

| Molecular Formula | Taltobulin: C27H43N3O4[8] Taltobulin intermediate-1: C17H25NO4[9] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | Taltobulin: 473.65 g/mol [10] Taltobulin intermediate-1: 307.39 g/mol [9] | Essential for stoichiometric calculations in subsequent synthetic steps and for analytical characterization. |

| Appearance | Solid. Taltobulin trifluoroacetate (B77799) appears as a white to off-white crystalline powder.[10] | Basic physical property assessment, important for handling and formulation. |

| LogP (Predicted) | Taltobulin: 2.6[8] Taltobulin intermediate-1: 4.15[9] | Indicates the lipophilicity of the compound, affecting its solubility, permeability, and chromatographic behavior. |

| Boiling Point (Predicted) | Taltobulin intermediate-1: 419.6±34.0 °C[9] | Provides information on thermal stability and conditions for purification by distillation if applicable. |

| Density (Predicted) | Taltobulin intermediate-1: 1.107±0.06 g/cm3 [9] | A fundamental physical property relevant for processing and formulation. |

| Storage Conditions | Store at -80°C for 6 months or -20°C for 1 month for stock solutions.[3][4][5] | Ensures the stability and integrity of the intermediate during storage. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of any drug intermediate.

Structural Elucidation and Purity Determination

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the intermediate and identify any impurities.

-

Methodology: A reverse-phase HPLC method is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength determined by the chromophore of the intermediate.

-

Analysis: The peak area of the main compound relative to the total peak area of all components is used to calculate the purity percentage.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the intermediate.

-

Methodology: High-resolution mass spectrometry (HRMS) coupled with an ionization source like electrospray ionization (ESI).

-

The sample is introduced into the mass spectrometer, typically via direct infusion or as the eluent from an LC system.

-

The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated from the molecular formula.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the intermediate.

-

Methodology: ¹H and ¹³C NMR spectra are acquired.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the proposed molecular structure. 2D NMR techniques (e.g., COSY, HSQC) may be used for more complex structures.

-

-

Solid-State Characterization

-

X-ray Crystallography:

-

Objective: To determine the absolute configuration and three-dimensional structure in the solid state.

-

Methodology:

-

Single crystals of the intermediate are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

A suitable crystal is mounted on a goniometer and irradiated with X-rays.

-

The diffraction pattern is collected and analyzed to solve the crystal structure, providing precise information on bond lengths, angles, and stereochemistry.[11]

-

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and assess thermal stability and polymorphism.

-

Methodology:

-

A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to a reference pan.

-

An endothermic peak indicates the melting point of the substance. The presence of multiple thermal events may suggest polymorphism.

-

-

Physicochemical Property Determination

-

Solubility Assay:

-

Objective: To determine the solubility of the intermediate in various solvents, which is critical for reaction work-up, purification, and formulation.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid intermediate is added to a known volume of the solvent of interest (e.g., water, buffers at different pH, organic solvents).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.

-

-

-

Lipophilicity (LogP) Determination:

-

Objective: To measure the partition coefficient of the intermediate between an aqueous and an immiscible organic phase.

-

Methodology (Shake-Flask Method):

-

A solution of the intermediate is prepared in a biphasic system of n-octanol and water (or buffer).

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of the intermediate in each phase is measured.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthetic intermediate like this compound.

Caption: Workflow for the physicochemical characterization of a drug intermediate.

Taltobulin-Related Signaling Pathway

Taltobulin's primary mechanism is the disruption of microtubule dynamics.[1][3] However, resistance mechanisms can arise. Studies have shown that Fibroblast Growth Factor 1 (FGF1) can protect breast cancer cells from Taltobulin-induced cytotoxicity by activating both the MEK/ERK and PI3K/AKT signaling pathways.[12] Understanding such pathways is crucial for anticipating potential drug resistance.

Caption: FGF1-mediated signaling pathway conferring resistance to Taltobulin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immunomart.com [immunomart.com]

- 8. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Taltobulin intermediate-1 | CAS#:228266-38-4 | Chemsrc [chemsrc.com]

- 10. Buy Taltobulin trifluoroacetate [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Taltobulin and its Precursors as Microtubule Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin (also known as HTI-286), a potent synthetic microtubule-targeting agent. While specific biological data on its synthetic precursors, such as Taltobulin intermediate-6, are not extensively available in public literature, this document places these intermediates within the context of Taltobulin's synthesis and focuses on the mechanism of action, preclinical efficacy, and experimental protocols related to the final active compound. Taltobulin serves as a compelling example of a next-generation microtubule inhibitor with significant potential in oncology.

Introduction to Taltobulin

Taltobulin (HTI-286) is a synthetic, peptide-like molecule designed as an analogue of the natural tripeptide hemiasterlin (B1673049).[1][2] It is a powerful antimitotic agent that functions by disrupting microtubule dynamics, a critical process for cell division.[2][3] Microtubules are key components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4][5][6] Agents that interfere with microtubule dynamics are among the most effective classes of anticancer drugs.[7][8]

Taltobulin's mechanism involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][] A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism by which cancer cells become resistant to conventional chemotherapies like taxanes and vinca (B1221190) alkaloids.[2][10] This property makes it effective against tumor models that are resistant to other microtubule agents.[2]

Synthesis and the Role of Intermediates

The synthesis of Taltobulin is achieved through a convergent chemical route.[2] This strategy involves the independent preparation of key molecular building blocks, which are then sequentially joined, typically via peptide coupling reactions, to form the final molecule.[2] this compound is one such precursor used in the assembly of the final Taltobulin compound.[11] While the biological activity of the intermediate itself is not the focus of research, its structural integrity is crucial for the successful synthesis of the potent final product.

The general synthetic workflow illustrates the progression from basic building blocks through various intermediates to the final active pharmaceutical ingredient.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This interaction is similar to that of colchicine.[12] By binding to tubulin, Taltobulin inhibits its polymerization into microtubules.[1][2] The suppression of microtubule dynamics has profound downstream consequences for rapidly dividing cancer cells.

The key steps in Taltobulin's mechanism of action are:

-

Tubulin Binding: Taltobulin binds to soluble α/β-tubulin heterodimers.[2]

-

Inhibition of Polymerization: The Taltobulin-tubulin complex prevents the assembly of microtubules.[1][13]

-

Microtubule Network Disruption: The lack of new microtubule formation leads to the collapse of the existing microtubule cytoskeleton.[1]

-

Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest at the G2/M phase of the cell cycle.[][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2][]

Quantitative Preclinical Data

Taltobulin has demonstrated potent cytotoxic and anti-tumor activity in a wide range of preclinical models.

Table 1: In Vitro Cytotoxicity of Taltobulin

The following table summarizes the 50% inhibitory concentration (IC₅₀) of Taltobulin against various human cancer cell lines.

| Cell Line Category | Number of Cell Lines | Average IC₅₀ (nM) | Median IC₅₀ (nM) | Range (nM) | Citation(s) |

| Various Cancers* | 18 | 2.5 ± 2.1 | 1.7 | 0.2 - 7.3 | [1][13][14] |

| Hepatic Tumor | 3 | 2.0 ± 1.0 | N/A | N/A | [10] |

*Includes leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma cell lines.[1][14]

Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models

This table outlines the tumor growth inhibition observed in athymic nude mice bearing human tumor xenografts following treatment with Taltobulin.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Day of Measurement | Citation(s) |

| Lox Melanoma | 1.6 mg/kg (i.v.) | 96 - 98 | Day 12 | [1][13] |

| KB-8-5 Epidermoid | 1.6 mg/kg (i.v.) | 84 | Day 14 | [1][13] |

| MX-1W Breast | 1.6 mg/kg (i.v.) | 97 | N/A | [13] |

| DLD-1 Colon | 1.6 mg/kg (i.v.) | 80 | N/A | [13] |

| HCT-15 Colon | 1.6 mg/kg (i.v.) | 66 | N/A | [13] |

| Lox Melanoma | 3 mg/kg (p.o.) | 97.3 | N/A | [13] |

| KB-3-1 Epidermoid | 3 mg/kg (p.o.) | 82 | N/A | [13] |

Application in Antibody-Drug Conjugates (ADCs)

Due to its high potency, Taltobulin is a suitable candidate for use as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs).[] ADCs are targeted therapies designed to deliver a potent drug selectively to cancer cells. This is achieved by attaching the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells. This approach enhances the therapeutic window, maximizing efficacy at the tumor site while minimizing systemic toxicity.[]

Key Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize microtubule-targeting agents like Taltobulin.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

Objective: To determine if Taltobulin inhibits the polymerization of purified tubulin.

Methodology:

-

Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Taltobulin at various concentrations.

-

Procedure: a. Tubulin is pre-incubated on ice with various concentrations of Taltobulin or a vehicle control. b. The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization. c. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm using a temperature-controlled spectrophotometer.

-

Analysis: The rate and extent of polymerization in the presence of Taltobulin are compared to the vehicle control. A decrease in the polymerization signal indicates an inhibitory effect.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of Taltobulin on cancer cell lines and calculate the IC₅₀ value.[10]

Objective: To quantify the dose-dependent reduction in cell viability upon Taltobulin treatment.

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Taltobulin (e.g., from 0.1 nM to 1 µM) and a vehicle control for a specified period (e.g., 72 hours).[1][14]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).

-

Measurement: The absorbance of the solution is measured at ~570 nm using a microplate reader.

-

Analysis: Absorbance values are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase at which a compound induces arrest.

Objective: To confirm that Taltobulin causes cell cycle arrest at the G2/M phase.[10]

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with Taltobulin (at a concentration near the IC₅₀) or a vehicle control for a duration corresponding to one or two cell cycles (e.g., 24-48 hours).[10]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence of individual cells.

-

Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have 4N DNA content. An accumulation of cells in the 4N peak indicates G2/M arrest.[10]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for professional medical or scientific advice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. tubintrain.eu [tubintrain.eu]

- 4. mdpi.com [mdpi.com]

- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]

- 7. Microtubule Dynamics and Cancer | Cancers | MDPI [mdpi.com]

- 8. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Taltobulin Intermediate-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Taltobulin intermediate-6, a key component in the total synthesis of the potent anticancer agent Taltobulin. The synthesis is based on a convergent approach, involving the preparation and subsequent coupling of key building blocks.

This compound is identified as (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate .

Data Presentation

The synthesis of this compound involves a multi-step process. The following table summarizes the key transformation and expected yields based on typical peptide coupling and Wittig reactions.

| Step | Reaction | Starting Materials | Key Reagents/Solvents | Product | Typical Yield (%) |

| 1 | Peptide Coupling | Boc-L-tert-leucine, N-methyl-L-valine methyl ester | HATU, DIPEA, DMF | Boc-L-tert-leucyl-N-methyl-L-valine methyl ester | 85-95 |

| 2 | Reduction | Boc-L-tert-leucyl-N-methyl-L-valine methyl ester | DIBAL-H, Toluene (B28343) | Boc-L-tert-leucyl-N-methyl-L-valinal | 70-85 |

| 3 | Wittig Reaction | Boc-L-tert-leucyl-N-methyl-L-valinal, Ethyl 2-(triphenylphosphoranylidene)propionate | CH2Cl2 | (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate (Intermediate-6) | 70-80 |

Experimental Protocols

The synthesis of this compound is achieved through a convergent route.[1] This involves the initial synthesis of a dipeptide aldehyde which then undergoes a Wittig reaction to yield the final intermediate.

Step 1: Synthesis of the Dipeptide (Boc-L-tert-leucyl-N-methyl-L-valine methyl ester)

This step involves the coupling of Boc-protected L-tert-leucine with N-methyl-L-valine methyl ester using HATU as the coupling agent.[2][3]

Materials:

-

Boc-L-tert-leucine (1.0 eq)

-

N-methyl-L-valine methyl ester hydrochloride (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve Boc-L-tert-leucine and HATU in anhydrous DMF under an inert atmosphere (e.g., argon).

-

Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, neutralize N-methyl-L-valine methyl ester hydrochloride with DIPEA in DMF.

-

Add the neutralized amine solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dipeptide.

Step 2: Reduction to the Aldehyde (Boc-L-tert-leucyl-N-methyl-L-valinal)

The methyl ester of the dipeptide is selectively reduced to the corresponding aldehyde using DIBAL-H.

Materials:

-

Boc-L-tert-leucyl-N-methyl-L-valine methyl ester (1.0 eq)

-

DIBAL-H (Diisobutylaluminium hydride) (1.1 eq, 1.0 M solution in toluene)

-

Anhydrous Toluene

Procedure:

-

Dissolve the dipeptide methyl ester in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add the DIBAL-H solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.

Step 3: Wittig Reaction to form this compound

The final step involves a Wittig reaction between the dipeptide aldehyde and a stabilized ylide to form the E-alkene.[1]

Materials:

-

Boc-L-tert-leucyl-N-methyl-L-valinal (1.0 eq)

-

Ethyl 2-(triphenylphosphoranylidene)propionate (1.2 eq)

-

Anhydrous CH2Cl2 (Dichloromethane)

Procedure:

-

Dissolve the crude dipeptide aldehyde in anhydrous CH2Cl2 under an inert atmosphere.

-

Add the stabilized Wittig reagent, ethyl 2-(triphenylphosphoranylidene)propionate, to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Mandatory Visualization

Synthetic Pathway of this compound

Caption: Convergent synthesis of this compound.

References

Application Note: Analytical Methods for the Characterization of Taltobulin Intermediate-6

Introduction

Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as a powerful antimicrotubule agent.[1][2] It is a key component in the development of Antibody-Drug Conjugates (ADCs) due to its high cytotoxicity towards cancer cells. The synthesis of Taltobulin is a multi-step process involving several key intermediates.[3] The purity and structural integrity of these intermediates are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed analytical methods for the comprehensive characterization of Taltobulin intermediate-6, a crucial precursor in the Taltobulin synthesis pathway.

Based on convergent synthetic strategies for tripeptides, this compound is proposed to be the dipeptide fragment, N-(tert-butoxycarbonyl)-N,beta,beta-trimethyl-L-phenylalanyl-N,3-dimethyl-L-valine. This intermediate is formed by the coupling of the first two amino acid analogs of the Taltobulin structure, with the N-terminus protected by a Boc group to allow for subsequent coupling with the third moiety.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Proposed Synthetic Pathway and the Role of Intermediate-6

The final steps in the synthesis of Taltobulin are proposed to involve the coupling of two key fragments followed by deprotection. This compound is the protected dipeptide fragment that, after deprotection, is coupled with the C-terminal building block.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to detect any process-related impurities.

Experimental Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample Diluent: 50:50 (v/v) acetonitrile/water

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of sample diluent to a final concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Data Presentation

Table 2: Representative HPLC Purity Data for this compound

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 4.2 | 0.15 | Starting Material 1 |

| 2 | 6.8 | 0.25 | By-product |

| 3 | 15.4 | 99.5 | This compound |

| 4 | 18.1 | 0.10 | Unknown Impurity |

Experimental Workflow

References

Application Notes and Protocols for the Purification of Taltobulin Intermediate-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as a powerful inhibitor of tubulin polymerization.[1] Its intricate synthesis involves a convergent approach, necessitating the preparation and purification of several key building blocks. Taltobulin intermediate-6 is a crucial component in this synthetic pathway. The purity of this intermediate is paramount to ensure the successful progression of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).

These application notes provide detailed protocols for the purification of this compound using two common and effective techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and crystallization. The provided methodologies are based on established principles for the purification of peptide-like small molecules and are designed to be readily adaptable in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₀N₂O₅ | [2] |

| Molecular Weight | 412.56 g/mol | [2] |

| Appearance | Solid | [3] |

| Color | White to off-white | [3] |

Purification Strategies

The selection of an appropriate purification strategy depends on the scale of the synthesis, the impurity profile, and the desired final purity. For small-scale purification, typically in research and early development phases, RP-HPLC offers high-resolution separation. For larger-scale production, crystallization is often the more economical and scalable method.

A logical workflow for the purification of this compound is presented below.

References

Application Notes and Protocols for the Synthesis of Taltobulin Involving Intermediate-6

For Researchers, Scientists, and Drug Development Professionals